molecular formula C20H22N4O5 B3045132 N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-55-1

N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B3045132
CAS No.: 1021023-55-1
M. Wt: 398.4
InChI Key: TXIVPEUSTUIPHM-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group, a butyl chain at position 7, and methyl groups at positions 1 and 2. Pyrrolo[2,3-d]pyrimidines are nitrogen-containing heterocycles with a fused pyrrole-pyrimidine scaffold, widely studied for their biological activities, including anticancer, antimicrobial, and kinase inhibition properties . The piperonyl moiety is notable for its electron-rich aromatic system, which may enhance binding affinity to biological targets, while the butyl and methyl substituents influence lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-4-5-8-24-14(10-13-18(24)22(2)20(27)23(3)19(13)26)17(25)21-12-6-7-15-16(9-12)29-11-28-15/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIVPEUSTUIPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401106944
Record name N-1,3-Benzodioxol-5-yl-7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021023-55-1
Record name N-1,3-Benzodioxol-5-yl-7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021023-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-1,3-Benzodioxol-5-yl-7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic compound with potential biological activities. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula : C20H22N4O5
  • Molecular Weight : 398.4 g/mol
  • CAS Number : 1021023-55-1

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including antimicrobial, anticancer, and antioxidant properties. Below is a summary of key findings.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo have demonstrated significant antimicrobial activity against various bacterial strains. For instance:

  • Compounds in related studies showed effective inhibition of biofilm formation in clinical strains of Staphylococcus aureus at concentrations significantly lower than those causing hemolysis .

Anticancer Activity

The anticancer potential of this compound has been evaluated using different cancer cell lines. Key findings include:

  • In vitro studies report IC50 values below 10 µg/mL for several derivatives against HeLa cells and other cancer lines, indicating strong cytotoxic effects .
  • Specifically, compounds structurally related to the target compound exhibited IC50 values ranging from 8.49 to 62.84 µg/mL against HeLa cells and 7.87 to 70.53 µg/mL against SKOV-3 cells .

Antioxidant Properties

Antioxidant activity has also been assessed through various assays:

  • Compounds similar to the target compound demonstrated significant free radical scavenging activity with IC50 values indicating effective antioxidant properties .

Case Studies and Research Findings

Activity Cell Line/Organism IC50 Value (µg/mL) Notes
AntimicrobialStaphylococcus aureus<32.5Inhibits biofilm formation
AnticancerHeLa8.49 - 62.84Strong cytotoxicity observed
AnticancerSKOV-37.87 - 70.53Effective against ovarian cancer
AntioxidantVarious<10Significant free radical scavenging activity

While specific mechanisms for N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo are not fully elucidated in current literature, the presence of the pyrimidine ring and benzo[d][1,3]dioxole moiety suggests potential interactions with cellular targets involved in signaling pathways related to cancer proliferation and microbial resistance.

Comparison with Similar Compounds

Comparison with Similar Pyrrolo[2,3-d]pyrimidine Derivatives

Structural and Functional Analogues

Key structural analogues and their biological activities are summarized below:

Compound Name / Substituents Biological Activity (Target) Key Findings Reference ID
2-Chloro-7-cyclopentyl-N,N-dimethyl-pyrrolo[2,3-d]pyrimidine-6-carboxamide Anticancer (Kinase inhibition) Intermediate for kinase inhibitors; synthesized via Cu-catalyzed coupling
Trisubstituted pyrrolo[2,3-d]pyrimidines (e.g., methyl-pyrrole at positions 2,5,6) EGFR inhibition IC₅₀ = 5.31–159.8 µM; aryl/alkyl groups critical for activity
4,6-Dichloro-2-trichloromethyl-pyrrolo[2,3-d]pyrimidine Anticancer (DNA interaction) Chlorine atoms enhance cytotoxicity; SAR favors halogenation
Fluorinated pyrrolo[2,3-d]pyrimidines (e.g., 6-fluoro substituents) Antitumor (EOC cell lines) Fluorination improves cellular uptake and folate receptor targeting
Hydrazone-functionalized pyrrolo[2,3-d]pyrimidines (e.g., 4-hydrazinyl derivatives) Antimicrobial MIC = 50–250 µg/mL; hydrazone moiety enhances antibacterial activity
Target Compound (Piperonyl, butyl, and dimethyl substituents) Inferred: Kinase/DNA targeting (structural similarity) Piperonyl group may improve binding; butyl chain enhances lipophilicity

Key Comparative Insights

  • Substituent Effects on Activity: Halogenation: Chlorine or fluorine at positions 4, 6, or 2 significantly enhances cytotoxicity and target binding . The target compound lacks halogens, suggesting its activity may rely on the piperonyl group’s electron-rich aromatic system for target interaction . Aromatic Moieties: Piperonyl (benzo[d][1,3]dioxol-5-yl) substituents are structurally analogous to 3,4-dimethoxy benzene derivatives, which exhibit superior anticancer activity compared to bromobenzene analogues .
  • Kinase Inhibition vs. DNA Targeting :

    • Trisubstituted derivatives (e.g., compounds 100–105) show moderate EGFR inhibition (IC₅₀ = 5.31–159.8 µM), while halogenated derivatives (e.g., 4,6-dichloro) exhibit DNA-intercalation mechanisms . The target compound’s carboxamide group may favor kinase inhibition via hydrogen bonding, akin to aurora kinase inhibitors .
  • Synthetic Methodologies :

    • The target compound’s synthesis likely employs strategies similar to Cu-catalyzed coupling (as in ) or microwave-assisted techniques (as in ), given the need for regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core.

Pharmacokinetic and Selectivity Considerations

  • Fluorinated Analogues : Fluorine substitution improves bioavailability and target selectivity (e.g., FRα-targeting in ovarian cancer cells) . The absence of fluorine in the target compound may limit folate receptor targeting but could reduce off-target effects.
  • Hydrazone Derivatives : While hydrazone-functionalized compounds show broad antimicrobial activity, the target compound’s carboxamide group may confer specificity toward eukaryotic kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

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